Cas no 898788-90-4 (1-(3,4-difluorophenyl)-3-phenylpropan-1-one)

1-(3,4-difluorophenyl)-3-phenylpropan-1-one is a versatile organic compound with a unique structural profile. It exhibits strong electron-withdrawing properties due to the presence of two fluorine atoms, which enhances its reactivity in various chemical reactions. The compound's aromatic nature and substitution pattern offer a broad range of synthetic applications, making it a valuable building block in organic synthesis.
1-(3,4-difluorophenyl)-3-phenylpropan-1-one structure
898788-90-4 structure
商品名:1-(3,4-difluorophenyl)-3-phenylpropan-1-one
CAS番号:898788-90-4
MF:C15H12F2O
メガワット:246.25200
CID:994348
PubChem ID:24725603

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3,4-difluorophenyl)-3-phenylpropan-1-one
    • 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE
    • DTXSID60643997
    • MFCD03842955
    • 898788-90-4
    • AKOS009337832
    • 1-(3,4-Difluorophenyl)-3-phenyl-1-propanone
    • MDL: MFCD03842955
    • インチ: InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
    • InChIKey: ZZLRWGBCQIUDBR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F

計算された属性

  • せいみつぶんしりょう: 246.08600
  • どういたいしつりょう: 246.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.78030

1-(3,4-difluorophenyl)-3-phenylpropan-1-one セキュリティ情報

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
205610-5g
3',4'-difluoro-3-phenylpropiophenone
898788-90-4 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AH90208-2g
3',4'-Difluoro-3-phenylpropiophenone
898788-90-4 97%
2g
$1169.00 2024-04-19
Fluorochem
205610-2g
3',4'-difluoro-3-phenylpropiophenone
898788-90-4 97%
2g
£1013.00 2022-03-01
Fluorochem
205610-1g
3',4'-difluoro-3-phenylpropiophenone
898788-90-4 97%
1g
£540.00 2022-03-01
A2B Chem LLC
AH90208-1g
3',4'-Difluoro-3-phenylpropiophenone
898788-90-4 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1782541-1g
3',4'-Difluoro-3-phenylpropiophenone
898788-90-4 98%
1g
¥20196.00 2024-04-26
A2B Chem LLC
AH90208-5g
3',4'-Difluoro-3-phenylpropiophenone
898788-90-4 97%
5g
$2291.00 2024-04-19

1-(3,4-difluorophenyl)-3-phenylpropan-1-one 関連文献

1-(3,4-difluorophenyl)-3-phenylpropan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 898788-90-4 and Product Name: 1-(3,4-difluorophenyl)-3-phenylpropan-1-one

The compound with CAS No. 898788-90-4 and the product name 1-(3,4-difluorophenyl)-3-phenylpropan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of 3,4-difluorophenyl and phenylpropan-1-one moieties in its molecular framework imparts distinct chemical and biological functionalities, making it a valuable candidate for further exploration.

Recent research in the domain of fluorinated aromatic compounds has highlighted the importance of 3,4-difluorophenyl groups in enhancing the bioavailability and metabolic stability of drug candidates. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring not only modifies the electronic distribution but also influences the lipophilicity and binding affinity of the molecule. This has been particularly observed in the development of kinase inhibitors and other therapeutic agents where fluorine substitution plays a pivotal role in optimizing pharmacokinetic profiles.

The phenylpropan-1-one moiety in the compound contributes to its structural complexity and potential biological activity. Propanone derivatives are well-known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The combination of these two functional groups in 1-(3,4-difluorophenyl)-3-phenylpropan-1-one suggests a multifaceted interaction with biological targets, which may lead to novel therapeutic interventions.

In the context of drug discovery, the synthesis and characterization of this compound have been facilitated by advanced organic synthesis techniques. The use of fluorinated precursors and palladium-catalyzed cross-coupling reactions have enabled the efficient construction of the target molecule. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.

One of the most compelling aspects of 1-(3,4-difluorophenyl)-3-phenylpropan-1-one is its potential as a scaffold for developing new drugs. The structural features present in this compound allow for further derivatization, enabling chemists to explore a wide range of analogs with tailored biological activities. For instance, modifications at the phenyl rings or the propanone group could lead to compounds with enhanced potency or selectivity against specific disease targets.

Current research is focusing on evaluating the pharmacological properties of this compound through in vitro and in vivo studies. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in pathophysiological processes. These studies are crucial for understanding its mechanism of action and determining its therapeutic potential.

The role of computational chemistry in analyzing 1-(3,4-difluorophenyl)-3-phenylpropan-1-one cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets and to optimize its structure for improved efficacy. These computational approaches complement experimental efforts by providing insights into molecular recognition processes and by guiding synthetic strategies.

Furthermore, the environmental impact of fluorinated compounds is an area of growing interest. While fluorine atoms enhance drug properties, their persistence in the environment raises concerns about long-term ecological effects. Research is ongoing to develop strategies that minimize environmental footprints without compromising pharmacological benefits. This includes exploring greener synthetic routes and designing compounds that are biodegradable or less persistent.

The future prospects for 1-(3,4-difluorophenyl)-3-phenylpropan-1-one are promising, with several avenues for further investigation. Clinical trials may be conducted to assess its safety and efficacy in human subjects, while additional studies could explore its potential applications in treating various diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating this compound from a laboratory discovery to a marketable therapeutic agent.

In conclusion, 1-(3,4-difluorophenyl)-3-phenylpropan-1-one (CAS No. 898788-90-4) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it holds great promise for advancing therapeutic treatments across multiple medical disciplines.

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